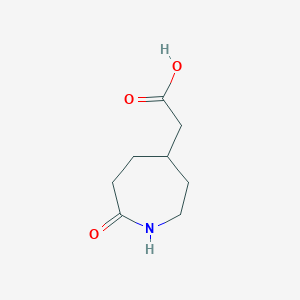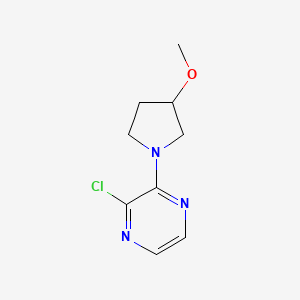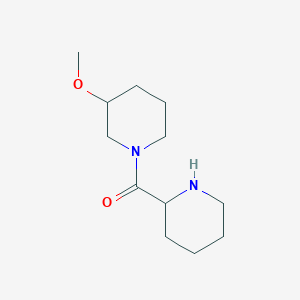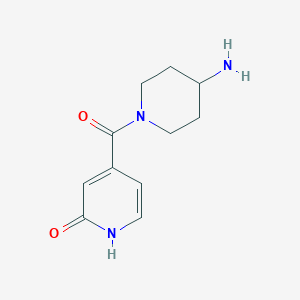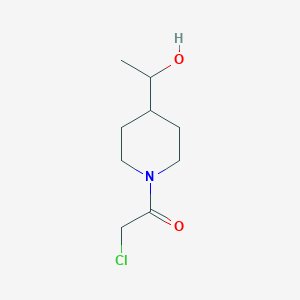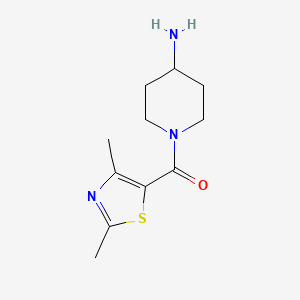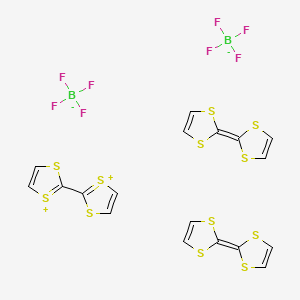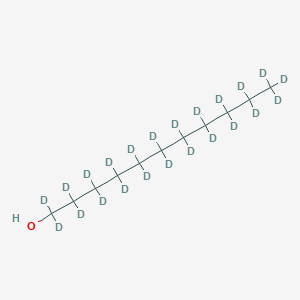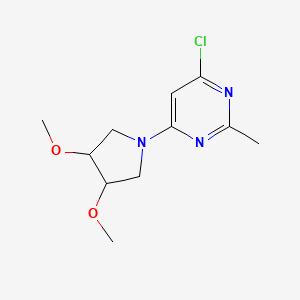
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine
説明
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
- Pyrimidine derivatives are crucial intermediates in the synthesis of anticancer drugs, as demonstrated in the study of the synthesis process for 4,6-dichloro-2-methylpyrimidine, an important precursor for dasatinib, an anticancer drug (Guo Lei-ming, 2012).
- The structural and conformational analysis of pyrimidine derivatives is critical for understanding their biological properties, as shown in the study of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomer. These studies confirm computationally predicted restricted rotation, which can influence molecular interaction with biological targets (Odell et al., 2007).
Molecular Modeling and Pharmacological Studies
- Molecular modeling techniques have been applied to pyrimidine derivatives to understand their transport properties and biological activities. For example, the study on herbicidal pyrrole dicarboxylates highlighted the importance of molecular conformation and intramolecular hydrogen bonding in determining biological activity (Andrea et al., 1990).
- Pyrimidine derivatives have also been explored for their nonlinear optical (NLO) properties, which have significant applications in materials science and optoelectronic devices. The study on thiopyrimidine derivatives provided insights into their electronic and NLO properties through DFT/TDDFT and experimental analysis (Hussain et al., 2020).
Synthetic Methodologies
- Novel synthetic methodologies for pyrimidine derivatives are continuously being developed, demonstrating their versatility and importance in organic synthesis. For instance, the synthesis of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester showcases advanced techniques for constructing pyrimidine-based molecules with potential pharmacological activities (Ji, 2006).
作用機序
Target of Action
Compound 17 also exhibited promising cytotoxic effects against HePG2 and PACA2 cells .
Mode of Action
The molecular docking study revealed that compounds 14a and 17 have promising binding affinities against Bcl2 anti-apoptotic protein. Additionally, at the gene expression level, compounds 14a, 14b, and 18b up-regulated P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in MCF7 cells. At the protein level, compound 14b increased the activity of Caspase 8 and BAX, while decreasing Bcl2 activity in MCF7 cells. Compounds 16b and 18b induced apoptotic death in MCF7 cells, and 14a caused cell cycle arrest at the G1/S phase .
Action Environment
Environmental factors, such as pH, temperature, and cellular context, may influence the compound’s efficacy and stability. Specific details regarding the action environment remain to be explored .
生化学分析
Biochemical Properties
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It has been observed to interact with Bcl2 anti-apoptotic protein, showing promising binding affinities . This interaction is crucial as it can influence the apoptotic pathways in cells, potentially leading to cell death in cancerous cells. Additionally, the compound has been shown to up-regulate genes such as P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly MCF7, HePG2, and PACA2, the compound has demonstrated cytotoxic effects . It induces apoptosis by increasing the activity of Caspase 8 and BAX, while significantly decreasing the activity of Bcl2 . This leads to cell cycle arrest at the G1/S phase and promotes apoptotic death in cancer cells . Furthermore, the compound has been shown to increase the percentage of fragmented DNA in treated cells, indicating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the Bcl2 anti-apoptotic protein, inhibiting its function and promoting apoptosis . The compound also influences gene expression by up-regulating pro-apoptotic genes such as P53 and BAX, and down-regulating anti-apoptotic genes like Bcl2 . These changes in gene expression lead to the activation of apoptotic pathways, resulting in cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and continues to exert its cytotoxic effects over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown significant anti-cancer activity without causing adverse effects . At higher doses, toxic effects have been observed, indicating a threshold beyond which the compound may become harmful . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its biological activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, thereby affecting its efficacy and potency .
特性
IUPAC Name |
4-chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-7-13-10(12)4-11(14-7)15-5-8(16-2)9(6-15)17-3/h4,8-9H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRLYXBZSTZGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC(C(C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


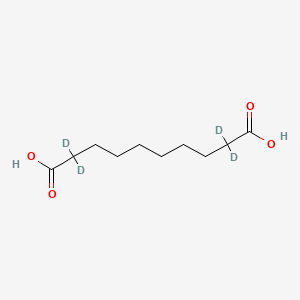
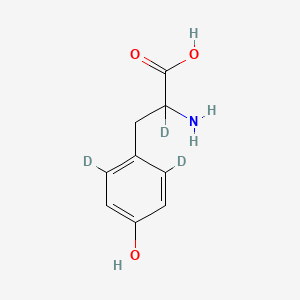
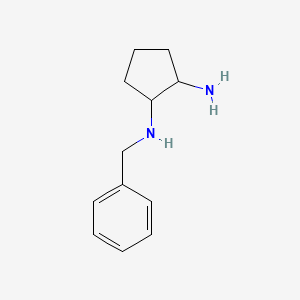
![(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474417.png)
![(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474419.png)
